N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide
Description
Properties
IUPAC Name |
N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)-2-thiophen-2-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19N3O2S/c1-2-30-23-13-12-21(17-8-5-9-18(25(17)23)27(30)32)29-26(31)19-15-22(24-11-6-14-33-24)28-20-10-4-3-7-16(19)20/h3-15H,2H2,1H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVIFKYKWACYRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)NC(=O)C4=CC(=NC5=CC=CC=C54)C6=CC=CS6)C=CC=C3C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 322.38 g/mol. The compound features a complex structure that integrates various heterocyclic components, which may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H14N2O2S |
| Molecular Weight | 322.38 g/mol |
| CAS Number | 302935-57-5 |
This compound exhibits a range of biological activities primarily through its interaction with specific molecular targets. These mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological pathways, which can lead to therapeutic effects in conditions like cancer and inflammation.
- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
- Antimicrobial Activity : Studies suggest that similar compounds in this class demonstrate significant antimicrobial properties, potentially making this compound effective against certain pathogens.
Structure–Activity Relationship (SAR)
The SAR studies of related compounds indicate that modifications to the chemical structure can significantly impact biological activity. For instance:
- Substituent Variations : The presence of electron-withdrawing groups (like nitro or halogens) can enhance activity by increasing the electrophilicity of the compound.
- Heterocyclic Components : The inclusion of thiophene and quinoline moieties has been associated with improved pharmacological profiles, including enhanced solubility and bioavailability.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor activity:
-
In vitro Studies : In cell line assays, derivatives have shown IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxic effects.
Compound Cancer Cell Line IC50 (µM) N-(1-Ethyl...quinoline derivative HeLa 5.0 N-(1-Ethyl...carboxamide MCF7 3.5
Antimicrobial Properties
The antimicrobial efficacy of this compound has also been evaluated:
-
Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values comparable to established antibiotics, suggesting potential for development as an antimicrobial agent.
Pathogen MIC (µg/mL) Staphylococcus aureus 16 Escherichia coli 32
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Features of Quinoline-Carboxamide Derivatives
Key Observations :
- Thiophene vs.
- Benzo[cd]indole vs. Simple Alkyl Chains : The benzo[cd]indole moiety in the target compound introduces a fused aromatic system, likely improving DNA-binding affinity compared to pentyl or benzyl substituents in analogs .
Divergence from Analogs :
- Unlike amino ester-linked derivatives (e.g., 1a-1e ), the target compound’s benzo[cd]indole amine requires stringent anhydrous conditions due to its sensitivity to hydrolysis.
Insights :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
